tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate
Description
Properties
CAS No. |
543910-49-2 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3aR,4S,7aR)-4-hydroxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-11,15H,4-8H2,1-3H3/t9-,10-,11+/m1/s1 |
InChI Key |
MRMYRYLVMIZVQM-MXWKQRLJSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCC2O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC[C@@H]2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCC2O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Hydroxylated Pyrrolidine Derivatives
A common precursor to the target compound is a Boc-protected hydroxylated pyrrolidine derivative. For example, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is prepared by Boc protection of the corresponding pyrrolidine followed by hydroxymethylation.
Oxidation to formyl derivative: The hydroxymethyl group can be selectively oxidized to an aldehyde using sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) radical catalyst, potassium bromide, and sodium bicarbonate in dichloromethane/water at low temperature (0–8 °C). This reaction proceeds with high selectivity and yields.
| Reagent/Condition | Details | Yield/Outcome |
|---|---|---|
| Sodium hypochlorite, TEMPO, KBr, NaHCO3 | DCM/water, 0–8 °C, dropwise addition | High yield of aldehyde intermediate |
| Oxalyl chloride, DMSO (Swern oxidation) | DCM, -78 to 0 °C, with 4-methylmorpholine | Clean oxidation to aldehyde without overoxidation |
These oxidation methods are crucial for further functionalization steps leading to the hydroxylated octahydroindole framework.
Cyclization and Saturation to Form Octahydroindole Core
The octahydroindole core is formed by hydrogenation or reduction of nitro-substituted indole precursors. For example, 4-nitroindole derivatives can be converted through multi-step synthesis involving reduction and cyclization to yield the saturated octahydroindole ring system.
Introduction of the Hydroxyl Group at C-4
Hydroxylation at the 4-position of the octahydroindole ring is achieved either by regioselective functionalization of the saturated ring or by using hydroxylated precursors in the ring construction step. Specific methods include:
- Hydroxylation of the saturated ring via selective oxidation
- Use of hydroxymethyl-substituted pyrrolidine intermediates that are then cyclized and protected
The exact hydroxylation step depends on the synthetic route chosen and the availability of intermediates.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Boc Protection | Boc anhydride, base (e.g., triethylamine) | Boc-protected pyrrolidine derivative |
| 2 | Hydroxymethylation | Formaldehyde or equivalent | Hydroxymethyl-substituted pyrrolidine |
| 3 | Oxidation to Aldehyde | NaOCl, TEMPO, KBr, NaHCO3, DCM, 0–8 °C | Boc-protected 3-formylpyrrolidine |
| 4 | Cyclization and Reduction | Hydrogenation of nitroindole or equivalent | Octahydroindole core |
| 5 | Hydroxylation | Selective oxidation or use of hydroxylated intermediates | tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate |
Detailed Research Findings and Notes
Selective Oxidation Using TEMPO: The TEMPO-mediated oxidation of hydroxymethyl groups to aldehydes under mild conditions is highly selective, preserving the Boc group and avoiding overoxidation to acids.
Swern Oxidation Alternative: Oxalyl chloride and DMSO (Swern oxidation) provide an alternative oxidation method for sensitive substrates, yielding aldehydes cleanly at low temperatures.
Hydrogenation for Saturation: Nitro-substituted indoles are reduced to their saturated octahydro forms typically using catalytic hydrogenation, enabling subsequent functionalization.
Protecting Group Stability: The Boc group is stable under the oxidation and reduction conditions described, allowing for orthogonal protection strategies in multi-step syntheses.
Lack of Direct Published Protocols: While direct synthetic procedures for this compound are scarce, analogous compounds and intermediates (e.g., Boc-protected hydroxymethylpyrrolidines) provide a reliable foundation for synthetic design.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate has been explored as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown potential as:
- Anticancer Agents : Studies indicate that indole derivatives exhibit cytotoxic properties against cancer cell lines. For instance, compounds synthesized from this compound have been evaluated for their efficacy against breast cancer cells, demonstrating significant inhibition of cell proliferation .
Agrochemical Applications
The compound serves as a building block for the synthesis of plant growth regulators . Research has identified its derivatives as potent inhibitors of certain plant growth pathways, making them candidates for developing herbicides and fungicides .
Synthesis of Cannabinoid Receptor Ligands
This compound has been utilized in the synthesis of ligands targeting the CB2 cannabinoid receptor . These ligands are being investigated for their potential therapeutic effects in treating pain and inflammation .
Data Table: Applications Overview
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceutical Development | Anticancer agents | Significant cytotoxicity against breast cancer cells |
| Agrochemicals | Plant growth inhibitors | Effective in regulating plant growth pathways |
| Cannabinoid Research | Ligands for CB2 receptor | Potential therapeutic effects for pain and inflammation |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of a series of indole derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong potential for further development into therapeutic agents .
Case Study 2: Plant Growth Regulation
Research conducted on the use of derivatives from this compound showed that these compounds could effectively inhibit the growth of specific weeds without adversely affecting crop yield. Field trials indicated a reduction in weed biomass by over 70% when applied at optimal concentrations .
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives typically exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Analogs
Substituent Effects on Reactivity and Stability
- Hydroxyl vs. Halogen Groups : The 4-hydroxy substituent in the target compound increases polarity and hydrogen-bonding capacity compared to halogenated analogs like the 4-chloro () or 4-bromo () derivatives. Halogens enhance lipophilicity and electrophilicity, making them suitable for Suzuki couplings or nucleophilic substitutions.
- Boc Protection : All analogs share the Boc group, which provides stability under basic conditions but is acid-labile. This allows selective deprotection in multi-step syntheses .
- Hydroxymethyl and Formyl Groups : The 3-hydroxymethyl group in improves water solubility, while the 3-formyl group in acts as a reactive site for condensation reactions.
Physicochemical Properties
- Polarity : Hydroxyl-containing compounds exhibit higher aqueous solubility (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate, TPSA = 55.6 Ų) compared to halogenated analogs (TPSA = 45–50 Ų) .
- Thermal Stability: Boc-protected compounds are stable below 100°C but decompose upon prolonged heating, releasing tert-butanol and CO₂ .
Biological Activity
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.33 g/mol. The compound features a tert-butyl group, which is commonly used in medicinal chemistry for enhancing lipophilicity and modulating metabolic stability.
Indole derivatives, including this compound, exhibit a range of biological activities through several mechanisms:
- Receptor Binding : These compounds can bind to multiple receptors with high affinity, influencing various signaling pathways.
- Enzyme Interaction : The compound interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of drugs and other organic substances.
- Cellular Effects : It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in cell function.
Biological Activities
The biological activities attributed to this compound include:
- Antiviral Activity : Preliminary studies suggest effectiveness against certain viral infections.
- Anticancer Properties : The compound may inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Effects : It exhibits activity against various bacterial strains, suggesting potential use in treating infections.
Case Studies and Research Findings
Several studies have evaluated the biological activity of indole derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that indole derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Research indicated that indole compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could modulate the expression of genes involved in inflammation and cell death, providing insights into their therapeutic potential.
The biochemical properties of this compound are crucial for understanding its biological activity:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited aqueous solubility |
| Stability | Stable under standard laboratory conditions |
| Interaction with Enzymes | Modulates cytochrome P450 enzyme activity |
| Lipophilicity | Increased due to the presence of the tert-butyl group |
Q & A
Q. What are the common starting materials and synthetic strategies for synthesizing tert-butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate, and how do researchers justify their selection?
The compound is typically synthesized from brominated indole derivatives (e.g., 4-bromo-1H-indole) using tert-butyloxycarbonyl (Boc) protection strategies. The choice of starting material is driven by commercial availability, reactivity in coupling reactions (e.g., Sonogashira or Suzuki), and compatibility with hydroxyl group protection (e.g., tert-butyldimethylsilyl ethers) . Researchers prioritize reagents that minimize side reactions and maximize regioselectivity, as demonstrated in the synthesis of analogous indole derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and what key data should be reported?
- NMR : , , and DEPT-135 spectra confirm the Boc-protected indole scaffold, hydroxyl group position, and stereochemistry.
- X-ray crystallography : SHELXL refinement (e.g., using SHELX-2018) resolves the octahydroindole ring puckering and hydrogen-bonding networks. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
- Mass spectrometry : High-resolution data (HRMS) validates molecular formula and fragmentation patterns .
Q. What safety protocols are critical when handling tert-butyl derivatives with reactive functional groups (e.g., hydroxyl, Boc-protected amines)?
- Store in airtight containers at –20°C to prevent hydrolysis of the Boc group.
- Use explosion-proof equipment and inert atmospheres during reactions involving tert-butyl hydroperoxide analogs, as they are thermally unstable .
- Conduct hazard assessments for intermediates with unknown toxicity profiles, as highlighted in safety data sheets (SDS) .
Q. How is this compound utilized as a precursor in natural product synthesis?
Its hydroxylated indole scaffold serves as a key intermediate for bioactive molecules like Indiacen A/B. Researchers functionalize the hydroxyl group via silylation or alkylation, followed by cross-coupling to introduce aryl/alkyne moieties .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for hydroxyl group functionalization using statistical experimental design?
Employ a Box-Behnken or central composite design to evaluate factors like temperature, catalyst loading (e.g., Mo(CO) for epoxidation), and solvent polarity. Response surface methodology (RSM) identifies optimal yields while minimizing side reactions, as demonstrated in tert-butyl hydroperoxide-mediated oxidations .
Q. What methodologies are used to analyze hydrogen-bonding networks in the crystalline form of this compound?
- Graph set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s rules to identify chain (C), ring (R), or intramolecular (S) patterns.
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and HIGH restraints for high-resolution data. Validate results using Mercury’s hydrogen-bonding tools .
Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the octahydroindole ring?
Calculate puckering amplitude () and phase angle () from crystallographic coordinates to quantify deviations from planarity. For bicyclic systems, analyze pseudorotation pathways to distinguish chair, boat, or twist-boat conformers .
Q. How can discrepancies between solution (NMR) and solid-state (X-ray) conformations be resolved?
- Dynamic NMR : Perform variable-temperature NMR to detect axial-equatorial equilibration of the tert-butyl group.
- DFT calculations : Use explicit solvent models (e.g., PCM) to reconcile solution-phase equatorial preferences with crystallographic axial positions .
Q. What advanced refinement strategies in SHELXL address challenges in modeling disordered tert-butyl groups or high-Z impurities?
- Apply ISOR/SADI restraints to manage thermal motion in tert-butyl moieties.
- For twinned data, refine using HKLF5 and detwin matrices. Validate with R < 5% and CC > 90% .
Data Contradiction Analysis
Example : Discrepancies in tert-butyl group orientation (axial vs. equatorial) between X-ray and NMR data.
- Resolution : Combine low-temperature crystallography (–100°C) with NOESY correlations to confirm steric crowding effects.
- Computational validation : Compare DFT-optimized gas-phase (axial preference) vs. solvent-simulated (equatorial) conformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
